4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
4-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and versatility in drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . This inhibition is achieved through the formation of a strong charged interaction with a key residue in PI3K, Lys802 . The inhibition of PI3K leads to a decrease in the downstream signaling pathways that promote cell growth and survival .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound prevents the activation of AKT, a key player in promoting cell survival and growth . This leads to a decrease in mTOR activity, which in turn reduces protein synthesis and cell proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell growth and proliferation, due to the inhibition of the PI3K/AKT/mTOR pathway . This can lead to the death of cancer cells, making the compound a potential candidate for cancer therapy .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules can influence the compound’s interaction with its target, PI3K .
Biochemical Analysis
Biochemical Properties
4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been shown to exhibit potent PI3K inhibitory activity . PI3K enzymes play a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . The compound’s interaction with these enzymes can significantly influence these biochemical reactions .
Cellular Effects
The compound’s potent PI3K inhibitory activity can have profound effects on various types of cells and cellular processes . By inhibiting PI3K enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with PI3K enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
Given its potent PI3K inhibitory activity, it is likely that the compound’s effects on cellular function could be observed over extended periods in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and α-haloketones under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are often employed.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazolo[5,4-b]pyridine core is particularly useful in the development of new chemical entities.
Biology: Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: In medicine, the compound has been studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the creation of advanced polymers and coatings.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole derivatives: These compounds contain an indole ring and exhibit similar biological activities.
Benzamide derivatives: These compounds feature a benzamide group and are used in various pharmaceutical applications.
Uniqueness: 4-Chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMRIQUNJMVTRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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